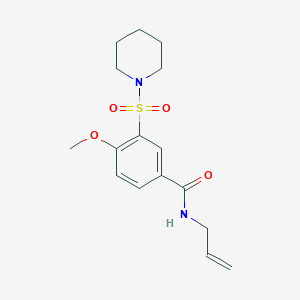![molecular formula C30H18N2O2S B4618008 N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-9-oxo-9H-fluorene-1-carboxamide](/img/structure/B4618008.png)
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-9-oxo-9H-fluorene-1-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-9-oxo-9H-fluorene-1-carboxamide and related compounds involves multiple steps, including the preparation of intermediates like 9H-fluoren-9-ylmethoxycarbonylamino-thiazole-4-carboxylic acid from 3-bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H-fluoren-9-ylmethyl ester (N-Fmoc-thiourea), as demonstrated by Le & Goodnow (2004) (Le & Goodnow, 2004).
Molecular Structure Analysis
The molecular structure of this compound features a fluorene moiety linked to a thiazole ring, forming a complex structure that influences its chemical behavior and interactions. The fluorene core provides stability and a distinctive chemical framework, contributing to the compound's unique properties.
Chemical Reactions and Properties
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-9-oxo-9H-fluorene-1-carboxamide is involved in various chemical reactions, indicating its potential in synthesizing novel compounds. For instance, the reactivity of the fluorene moiety with different chemical groups can lead to the synthesis of dibenzofulvenes and fluorenyl alcohols under specific catalytic conditions, as explored by Ma et al. (2021) (Ma et al., 2021).
Wissenschaftliche Forschungsanwendungen
Apoptosis Induction in Cancer Cells
The compound has been identified as a novel inducer of apoptosis, demonstrating activity in cell-based high-throughput screening assays. For instance, a series of N-aryl-9-oxo-9H-fluorene-1-carboxamides were discovered to induce apoptosis with sub-micromolar potencies, affecting the growth inhibition and caspase activation in various cancer cell lines such as T47D human breast cancer, HCT116 human colon cancer, and SNU398 hepatocellular carcinoma cells. Modifications to the carboxamide group led to the identification of compounds with increased aqueous solubility while retaining broad activity in caspase activation and cell growth inhibition assays (Kemnitzer et al., 2009).
Synthesis and Characterization of Polyamides
The compound has also been used in the synthesis of new diphenylfluorene-based aromatic polyamides derived from fluorene derivatives. These polyamides exhibit desirable properties such as solubility in organic solvents, ability to form transparent, flexible films, and high thermal stability, making them potentially useful in a variety of industrial and technological applications (Hsiao et al., 1999).
Fluorescence and Optical Applications
Research into carbon dots with high fluorescence quantum yield has indicated that organic fluorophores, including derivatives of the compound , are the main ingredients and fluorescence origins of N,S-CDs. This insight has implications for understanding the fluorescence origins of carbon dots with high fluorescence quantum yields and expanding their applications (Shi et al., 2016).
Novel Fluorescence Sensors
The compound's derivatives have been explored as building blocks in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores. These synthesized compounds display fluorescence in a wide range of wavelengths with high quantum yields, suggesting potential applications in developing fluorescence sensors and other optoelectronic devices (Witalewska et al., 2019).
Antimicrobial and Anticancer Agents
Further studies have synthesized and evaluated thiazolidinone and azetidinone derivatives based on fluorene moieties for their antimicrobial activity against multidrug-resistant strains and examined their cytotoxic activity against various cancer cell lines. This research demonstrates the potential of fluorene-based compounds as novel bioactive agents in medical applications (Hussein et al., 2020).
Eigenschaften
IUPAC Name |
N-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-9-oxofluorene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18N2O2S/c33-28-24-9-4-3-8-22(24)23-10-5-11-25(27(23)28)29(34)32-30-31-26(16-35-30)18-12-13-21-19(15-18)14-17-6-1-2-7-20(17)21/h1-13,15-16H,14H2,(H,31,32,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSACQIDJOUUKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)C4=CSC(=N4)NC(=O)C5=CC=CC6=C5C(=O)C7=CC=CC=C67 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-phenyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B4617928.png)
![N-(2-bromophenyl)-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B4617934.png)
![N-(4-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B4617955.png)
![4-{[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-phenylacrylate](/img/structure/B4617961.png)
![N-[3-(4-methylphenyl)propyl]-2-furamide](/img/structure/B4617962.png)
![{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}(5-fluoro-2-methoxyphenyl)methanone](/img/structure/B4617967.png)

![2-{4-[(butylsulfonyl)imino]-1,3,5-triazinan-1-yl}ethyl isopropylsulfamate](/img/structure/B4617973.png)
![5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-furamide](/img/structure/B4617978.png)
![3-methoxy-N-[(1-phenylcyclopentyl)methyl]-4-propoxybenzamide](/img/structure/B4617981.png)
![2-[(cyclobutylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4617989.png)
![diethyl ({[3-chloro-4-(2-furyl)phenyl]amino}methylene)malonate](/img/structure/B4618000.png)
![methyl {5-[3-methoxy-4-(2-methoxy-2-oxoethoxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B4618005.png)
![N-(2-{[(2-chlorophenyl)amino]carbonyl}phenyl)-2-biphenylcarboxamide](/img/structure/B4618018.png)